molecular formula C19H11Br2F3N4O2S B11692443 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11692443
M. Wt: 576.2 g/mol
InChI Key: GWWQLGUZKUVSPZ-UHFFFAOYSA-N
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Description

3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, thiophene derivatives, and trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while nucleophilic substitution of the bromine atoms can yield various substituted derivatives .

Scientific Research Applications

3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-5-methylthiophene-2-boronic acid: Shares the bromothiophene moiety but lacks the pyrazolo[1,5-a]pyrimidine core.

    2-bromo-3-(2-bromothiophen-3-yl)thiophene: Contains bromothiophene units but differs in the overall structure and functional groups.

Uniqueness

The uniqueness of 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. The presence of the pyrazolo[1,5-a]pyrimidine core, along with the trifluoromethyl and hydroxy groups, sets it apart from other similar compounds.

Properties

Molecular Formula

C19H11Br2F3N4O2S

Molecular Weight

576.2 g/mol

IUPAC Name

3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H11Br2F3N4O2S/c1-8-2-3-12(29)10(4-8)26-18(30)16-15(21)17-25-11(13-5-9(20)7-31-13)6-14(19(22,23)24)28(17)27-16/h2-7,29H,1H3,(H,26,30)

InChI Key

GWWQLGUZKUVSPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC(=CS4)Br)C(F)(F)F

Origin of Product

United States

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